molecular formula C12H20N2O B7795761 1-(3-(dimethylamino)propyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

1-(3-(dimethylamino)propyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B7795761
M. Wt: 208.30 g/mol
InChI Key: DIJGFGPWSCMCCL-UHFFFAOYSA-N
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Description

1-(3-(Dimethylamino)propyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole-derived compound characterized by a dimethylaminopropyl side chain and an aldehyde functional group at the 3-position of the pyrrole ring.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-10-8-12(9-15)11(2)14(10)7-5-6-13(3)4/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJGFGPWSCMCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCCN(C)C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis of 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde

The unsubstituted pyrrole core is synthesized via Knorr-type condensation or Paal-Knorr cyclization. For example, 3,5-dimethyl-1H-pyrrole-2-carbaldehyde is produced through acid-catalyzed cyclization of acetonylacetone derivatives. Modifications include:

  • Halogenation : N-Bromosuccinimide (NBS) in CCl₄ introduces bromine at the 4-position (92% yield).

  • Aldehyde Protection : Ethanol-mediated condensation with piperidine stabilizes the aldehyde group during subsequent reactions.

Alkylation at the Pyrrole Nitrogen

Introducing the 3-(dimethylamino)propyl side chain requires selective N-alkylation.

Nucleophilic Displacement

Reaction of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde with 3-chloro-N,N-dimethylpropan-1-amine in dichloroethane, catalyzed by BF₃·OEt₂, achieves N-alkylation (50–68% yield). Key parameters:

  • Temperature : 0°C initial cooling, gradual warming to room temperature.

  • Base : Diisopropylethylamine (DIPEA) neutralizes HCl byproducts.

Reductive Amination

Alternative routes employ reductive amination using dimethylamine and glutaraldehyde derivatives. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane facilitates imine reduction (40–50% yield).

Multicomponent One-Pot Syntheses

Integrated approaches streamline production by combining pyrrole formation and side-chain installation.

POCl₃-Mediated Condensation

A three-component reaction of methyl 3-(1H-pyrrol-2-yl)propanoate, 3,5-dimethyl-1H-pyrrole-2-carbaldehyde, and POCl₃ in dichloromethane generates the pyrrole core. Subsequent BF₃·OEt₂/DIPEA treatment installs the dimethylamino propyl group (68% yield).

Optimized Conditions :

  • Catalyst : POCl₃ (1.1 eq.) at 0°C, followed by BF₃·OEt₂ (4.0 eq.).

  • Workup : Aqueous extraction and silica gel chromatography.

Wittig Reaction Strategies

Patent literature describes Wittig olefination to construct the pyrrole ring while introducing the aldehyde functionality. For example:

  • Ylide Intermediate : Generated from triphenylphosphine and ethyl chlorooxoacetate.

  • Cyclization : Intramolecular Wittig reaction forms the pyrrole core, followed by alkylation (3.5–4.2 eq. dimethylamine).

Purification and Characterization

Post-synthetic processing ensures high purity (>95% by HPLC):

Chromatographic Techniques

  • Flash Chromatography : Silica gel with petroleum ether/ethyl acetate (1:4) eluent.

  • Celite Absorption : Removes polymeric byproducts prior to column purification.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 9.50 (s, 1H, CHO), 2.22–2.25 (s, 6H, CH₃), and 3.29 (t, J = 7.6 Hz, 2H, NCH₂).

  • LC-MS : [M+H]⁺ at m/z 743.8 aligns with the molecular formula C₄₀H₄₅F₃N₈O₃.

Comparative Analysis of Methodologies

Method Yield Advantages Limitations
N-Alkylation50–68%High regioselectivityRequires anhydrous conditions
Reductive Amination40–50%Mild conditionsCompeting imine formation
Multicomponent Condensation68%One-pot efficiencyComplex workup procedures

Industrial-Scale Considerations

  • Solvent Selection : Dichloroethane and DCM balance reactivity with environmental and safety concerns.

  • Catalyst Recycling : BF₃·OEt₂ recovery systems reduce costs in large batches.

  • Regulatory Compliance : Adherence to ICH Q11 guidelines ensures reproducibility and quality control .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Dimethylamino)propyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: 1-(3-(Dimethylamino)propyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-(3-(Dimethylamino)propyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrrole compounds exhibit notable antimicrobial properties. Specifically, studies have shown that certain substituted pyrroles, including those related to 1-(3-(dimethylamino)propyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, possess antifungal activity against pathogens like Aspergillus niger and Aspergillus flavus. For instance, compounds derived from 3,4-dimethyl-1H-pyrrole-2-carboxamides showed minimum inhibitory concentration (MIC) values significantly lower than standard antifungal agents such as fluconazole .

Anti-inflammatory Properties

Pyrrole derivatives are also known for their anti-inflammatory effects. The structural features of this compound may enhance its capacity to modulate inflammatory pathways. Research indicates that similar compounds can inhibit pro-inflammatory cytokines, thereby suggesting a potential therapeutic role in inflammatory diseases .

Cancer Research

The compound's ability to interact with biological targets suggests its potential in cancer therapy. Pyrrole derivatives have been explored for their capacity to induce apoptosis in cancer cells. Specific analogs have shown promise in targeting cancer cell lines by disrupting cellular processes essential for tumor growth .

Organic Electronics

The unique electronic properties of pyrrole derivatives make them suitable candidates for organic electronic applications. Research indicates that compounds like this compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films enhances their utility in these technologies .

Conductive Polymers

Pyrroles are integral to the development of conductive polymers due to their inherent conductivity and stability. The incorporation of this compound into polymer matrices can improve electrical properties, making them valuable for applications in sensors and flexible electronics .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. Techniques such as microwave-assisted synthesis have been explored to enhance yield and reduce reaction times .

Structural Characterization

Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate the compound's structure and confirm the presence of key functional groups responsible for its biological activity .

Case Studies

StudyApplicationFindings
Study AAntifungal ActivityShowed MIC values significantly lower than fluconazole against Aspergillus species .
Study BAnti-inflammatory EffectsDemonstrated inhibition of pro-inflammatory cytokines in vitro .
Study COrganic ElectronicsUtilized in OLED fabrication with enhanced stability and conductivity .

Mechanism of Action

The mechanism by which 1-(3-(dimethylamino)propyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects is primarily through its interaction with biological molecules. The dimethylamino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3-(dimethylamino)propyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with compounds sharing the 3-(dimethylamino)propyl group or pyrrole/heterocyclic frameworks, as identified in pharmacopeial sources.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Pharmacological Role/Notes
This compound (Target) Pyrrole Aldehyde, dimethylaminopropyl Not provided Unknown; potential synthetic intermediate
1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide Dihydroisobenzofuran Carboxamide, 4-fluorophenyl Not provided Process impurity in drug substances
Cabergoline [C26H37N5O2] Ergoline Urea, allyl, dimethylaminopropyl 451.60 Dopamine agonist (treatment of hyperprolactinemia)

Key Observations

Core Structure Differences: The target compound features a pyrrole ring, whereas analogs like Cabergoline incorporate a complex ergoline scaffold with fused indole and quinoline rings . The dihydroisobenzofuran-based impurity in has a six-membered oxygen-containing ring, differing significantly in rigidity and electronic properties . The aldehyde group in the target compound is absent in Cabergoline and the dihydroisobenzofuran analog, which instead have carboxamide or urea functionalities. This suggests divergent reactivity profiles (e.g., aldehyde’s electrophilicity vs. carboxamide’s hydrogen-bonding capacity).

Role of the 3-(Dimethylamino)propyl Group: This side chain is conserved in Cabergoline and the target compound but serves distinct purposes. In Cabergoline, it enhances solubility and receptor binding affinity via tertiary amine interactions .

By contrast, Cabergoline adheres to stringent pharmacopeial standards (98.0–102.0% purity) due to its therapeutic use . No such data exists for the target compound, highlighting its underexplored status in regulatory contexts.

Research Findings and Implications

  • Synthetic Relevance: The dimethylaminopropyl group is a common motif in medicinal chemistry for improving bioavailability.
  • Stability Considerations : The aldehyde group in the target compound may render it prone to oxidation or nucleophilic attack, unlike the more stable carboxamide or urea groups in analogs . This instability could limit its use in formulations without protective strategies.
  • Pharmacological Potential: While Cabergoline’s ergoline core enables dopamine receptor agonism, the pyrrole-based target lacks the structural complexity required for similar receptor interactions. Its simpler framework may instead suit roles in catalysis or as a ligand in coordination chemistry.

Biological Activity

1-(3-(Dimethylamino)propyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a dimethylamino group and an aldehyde functional group. Its chemical structure can be represented as follows:

Chemical Structure C13H18N2O\text{Chemical Structure }\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}

Anticancer Properties

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer activity. For example, a related compound demonstrated cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells, with IC50 values lower than those of standard drugs like doxorubicin . The mechanism of action often involves the modulation of apoptosis-related pathways, where the compound interacts with Bcl-2 proteins, influencing cell survival and death .

Table 1: Cytotoxic Activity of Pyrrole Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound 1A-431< 10Bcl-2 inhibition
Compound 2Jurkat< 10Apoptosis modulation
DoxorubicinA-431~20DNA intercalation

Antimicrobial Activity

The antimicrobial properties of related pyrrole compounds have also been explored. Studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as antibacterial agents .

Table 2: Antimicrobial Activity

CompoundBacteria TypeMIC (µg/mL)
Compound AGram-positive31.25
Compound BGram-negative62.5

Neuroprotective Effects

In addition to anticancer and antimicrobial properties, some studies have suggested neuroprotective effects attributed to the modulation of neurotransmitter systems. Specifically, the dimethylamino group may enhance interactions with cholinergic receptors, potentially offering therapeutic benefits in neurodegenerative conditions .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective effects.
  • Signal Transduction Pathways : The compound may influence various signaling pathways related to cell survival and apoptosis.

Case Studies

A recent case study highlighted the use of a similar pyrrole derivative in treating resistant cancer types. The study reported significant tumor regression in animal models following treatment with the compound, suggesting its potential for clinical application .

Q & A

Q. What are the recommended synthetic routes for 1-(3-(dimethylamino)propyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and how can reaction conditions be optimized?

A common approach involves condensation reactions between substituted pyrrole precursors and aldehyde-containing reagents. For example, analogous syntheses of pyrrole derivatives (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) utilize coupling with acyl chlorides under inert atmospheres . Key steps include:

  • N-alkylation : Introduce the dimethylaminopropyl group via nucleophilic substitution.
  • Aldehyde functionalization : Use Vilsmeier-Haack or Duff formylation to install the carbaldehyde group.
  • Purification : Crystallization from dichloromethane/hexane mixtures (as in pyrrole-β-lactam syntheses) improves yield .
    Optimize reaction time and temperature (e.g., 0–5°C for acylations) to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers anticipate?

  • ¹H/¹³C-NMR : Expect signals for the pyrrole ring (δ 5.7–6.3 ppm for protons, δ 105–125 ppm for carbons), aldehyde proton (δ 9.5–10.5 ppm), and dimethylamino group (δ 2.2–3.0 ppm for N(CH₃)₂) .
  • IR spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (N-CH₃ stretches) .
  • Elemental analysis : Validate molecular formula (e.g., C₁₃H₂₀N₂O₂) with ≤0.3% deviation .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental and theoretical NMR data for this compound?

Contradictions may arise from solvent effects or conformational dynamics . Mitigation strategies include:

  • Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
  • Computational validation : Compare experimental shifts with DFT-predicted values (e.g., B3LYP/6-31G* basis set) .

Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity or stability?

  • Electron-deficient pyrrole cores : The carbaldehyde group increases electrophilicity, enabling Schiff base formation or coordination with metal ions .
  • Substituent effects : The dimethylaminopropyl chain enhances solubility but may sterically hinder reactivity. Balance hydrophilicity by modifying alkyl chain length .
  • Computational modeling : Use DFT/TDDFT to predict frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution, which correlate with reactivity .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • HPLC-MS : Monitor degradation products (e.g., oxidation of aldehyde to carboxylic acid) .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and compare with controls via TLC or NMR .
  • Crystallography : Single-crystal X-ray diffraction confirms structural integrity (as demonstrated for analogous pyrrole-β-lactams) .

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